REACTION_SMILES
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[CH3:24][C:25](=[O:26])[CH3:27].[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([S:16](=[O:17])(=[O:18])[Cl:19])[c:6]([CH:13]([CH3:14])[CH3:15])[cH:7][c:8]([CH:10]([CH3:11])[CH3:12])[cH:9]1.[N-:21]=[N+:22]=[N-:23].[Na+:20]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([S:16](=[O:17])(=[O:18])[N:21]=[N+:22]=[N-:23])[c:6]([CH:13]([CH3:14])[CH3:15])[cH:7][c:8]([CH:10]([CH3:11])[CH3:12])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1cc(C(C)C)c(S(=O)(=O)Cl)c(C(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(C)c1cc(C(C)C)c(S(=O)(=O)N=[N+]=[N-])c(C(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |